molecular formula C13H18ClNO3S B2680608 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine CAS No. 1235301-04-8

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine

Cat. No.: B2680608
CAS No.: 1235301-04-8
M. Wt: 303.8
InChI Key: SHDPHDRYSFRVDW-UHFFFAOYSA-N
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Description

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring substituted with a methoxy group and a sulfonyl group attached to a 5-chloro-2-methylphenyl moiety

Scientific Research Applications

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylbenzenesulfonyl chloride and 4-methoxypiperidine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 5-chloro-2-methylbenzenesulfonyl chloride is added dropwise to a solution of 4-methoxypiperidine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products

    Oxidation: Products include 1-((5-chloro-2-methylphenyl)sulfonyl)-4-formylpiperidine or 1-((5-chloro-2-methylphenyl)sulfonyl)-4-carboxypiperidine.

    Reduction: Products include 1-((5-chloro-2-methylphenyl)thio)-4-methoxypiperidine.

    Substitution: Products include 1-((5-amino-2-methylphenyl)sulfonyl)-4-methoxypiperidine.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-hydroxypiperidine
  • 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-aminopiperidine
  • 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-ethylpiperidine

Uniqueness

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern on the piperidine ring and the phenyl group makes it distinct from other similar compounds, potentially offering different pharmacological properties and applications.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)sulfonyl-4-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-10-3-4-11(14)9-13(10)19(16,17)15-7-5-12(18-2)6-8-15/h3-4,9,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDPHDRYSFRVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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